molecular formula C9H11N3O B3293279 (6-Methoxy-1H-indazol-3-YL)methanamine CAS No. 885271-66-9

(6-Methoxy-1H-indazol-3-YL)methanamine

Cat. No.: B3293279
CAS No.: 885271-66-9
M. Wt: 177.20 g/mol
InChI Key: FROFWVNLLKINIK-UHFFFAOYSA-N
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Description

(6-Methoxy-1H-indazol-3-YL)methanamine is an organic compound with the molecular formula C9H11N3O. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The methoxy group at the 6-position and the methanamine group at the 3-position of the indazole ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-1H-indazol-3-YL)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-methoxyindazole.

    Nitration: The 6-methoxyindazole undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formylation: The resulting amine is formylated to introduce a formyl group.

    Reduction: The formyl group is reduced to a methanamine group using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Large-scale nitration and reduction processes are employed using industrial reactors.

    Purification: The compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-1H-indazol-3-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Methoxy radicals and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted indazole derivatives.

Scientific Research Applications

(6-Methoxy-1H-indazol-3-YL)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (6-Methoxy-1H-indazol-3-YL)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1H-indazol-3-yl)methanamine: Similar structure but with a methyl group at the 5-position.

    1-[2-(1H-imidazol-1-yl)phenyl]methanamine: Contains an imidazole ring instead of an indazole ring.

    N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: Contains an indole ring instead of an indazole ring.

Uniqueness

(6-Methoxy-1H-indazol-3-YL)methanamine is unique due to the presence of both a methoxy group and a methanamine group on the indazole ring, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

885271-66-9

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-methoxy-N-methyl-1H-indazol-3-amine

InChI

InChI=1S/C9H11N3O/c1-10-9-7-4-3-6(13-2)5-8(7)11-12-9/h3-5H,1-2H3,(H2,10,11,12)

InChI Key

FROFWVNLLKINIK-UHFFFAOYSA-N

SMILES

COC1=CC2=NNC(=C2C=C1)CN

Canonical SMILES

CNC1=NNC2=C1C=CC(=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
(6-Methoxy-1H-indazol-3-YL)methanamine

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